molecular formula C25H28O5 B3472244 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one

Cat. No.: B3472244
M. Wt: 408.5 g/mol
InChI Key: QWIYOUQMTVUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzodioxin ring, an isopropoxy group, an ethyl group, and a chromen-4-one group. The presence of these groups suggests that the compound could exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. X-ray diffraction studies, along with DFT calculations, are often used to determine the crystal structures of similar compounds.


Chemical Reactions Analysis

Compounds with similar structures participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.


Physical and Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of similar compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Compounds with similar structures have been studied for their potential as antibacterial agents, anti-inflammatory agents, and more .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-propan-2-yloxy-2-propylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-5-7-20-24(17-8-9-19-23(13-17)28-11-10-27-19)25(26)18-12-16(6-2)21(29-15(3)4)14-22(18)30-20/h8-9,12-15H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIYOUQMTVUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)OC(C)C)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one
Reactant of Route 5
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one
Reactant of Route 6
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-propyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.